Cas no 856898-04-9 ([1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-)
856898-04-9 structure
Product Name:[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-
CAS-nummer:856898-04-9
MF:C14H12F3N
MW:251.246994018555
CID:4243345
PubChem ID:69134105
Update Time:2025-04-24
[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-
- 4a(2)-Methyl-2-(trifluoromethyl)[1,1a(2)-biphenyl]-4-amine
- 856898-04-9
- 4'-methyl-2-(trifluoromethyl)-4-biphenylamine
- SCHEMBL4662555
- DTXSID101219920
-
- Inchi: 1S/C14H12F3N/c1-9-2-4-10(5-3-9)12-7-6-11(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3
- InChI-sleutel: XSRLXBJXZRLOJN-UHFFFAOYSA-N
- LACHT: C1(C2=CC=C(C)C=C2)=CC=C(N)C=C1C(F)(F)F
Berekende eigenschappen
- Exacte massa: 251.09218387Da
- Monoisotopische massa: 251.09218387Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 26Ų
[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)- Gerelateerde literatuur
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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